

# Biotin-Crosstide as a substrate for which kinase family.

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## Compound of Interest

Compound Name: Biotin-Crosstide

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## Biotin-Crosstide: A Substrate for the AGC Kinase Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Biotin-Crosstide** is a synthetic, biotinylated peptide that serves as a versatile substrate for a key group of signaling enzymes: the AGC family of protein kinases. Derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), **Biotin-Crosstide** is primarily recognized and phosphorylated by Akt (also known as Protein Kinase B or PKB), a central regulator of cell growth, proliferation, and survival.<sup>[1][2]</sup> Its utility extends to other members of the AGC kinase family, including p70S6 Kinase (p70S6K), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP kinase-1), and Serum and Glucocorticoid-inducible Kinase (SGK), making it a valuable tool for studying the activity of these crucial enzymes.<sup>[2]</sup> The N-terminal biotin tag facilitates the detection and quantification of kinase activity through various avidin/streptavidin-based assays, offering a non-radioactive alternative for kinase profiling.

### The AGC Kinase Family and Biotin-Crosstide Specificity

The AGC kinase family, named after Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC), comprises a group of serine/threonine kinases that are pivotal in a multitude of cellular signaling pathways. These kinases share a conserved catalytic domain and are typically activated by upstream signals that lead to their phosphorylation.

#### Akt (Protein Kinase B): The Primary Target

Akt is the most well-documented kinase that utilizes **Biotin-Crosstide** as a substrate.<sup>[1][2]</sup> The Crosstide peptide sequence, GRPRTSSFAEG, mimics the phosphorylation site of GSK-3, a known in vivo substrate of Akt. The serine residue within this sequence is the primary site of phosphorylation by Akt. The biotinylation of Crosstide has been shown to have minimal impact on its recognition and phosphorylation by Akt, allowing for its effective use in various assay formats.

#### Broader Specificity within the AGC Kinase Family

While Akt is the principal kinase studied with this substrate, **Biotin-Crosstide** is also phosphorylated by other important AGC kinases:

- p70S6 Kinase (p70S6K): A key regulator of protein synthesis and cell growth, p70S6K is another member of the AGC family that can phosphorylate Crosstide.
- MAPKAP Kinase-1 (also known as RSK1): This kinase is involved in the MAPK signaling pathway and plays a role in cell proliferation and survival. It has been shown to phosphorylate Crosstide.
- Serum and Glucocorticoid-inducible Kinase (SGK): SGK shares structural and functional similarities with Akt and is involved in cell survival and ion channel regulation. It also recognizes Crosstide as a substrate.

## Quantitative Data: Kinase-Substrate Interactions

The following tables summarize the available quantitative data for the interaction of AGC family kinases with Crosstide and related peptides. It is important to note that specific kinetic parameters for **Biotin-Crosstide** are not widely available in the literature. The data presented below is for the non-biotinylated Crosstide peptide, which is expected to have similar kinetic properties.

Table 1: Michaelis-Menten Constants (Km) for Crosstide Phosphorylation

Kinase	Peptide Substrate	Km (μM)	Reference
p70S6 Kinase (p70S6K)	KKRNRTLSVA	1.5	
MAPKAP Kinase-1	KKKNRTLSVA	0.17	

Note: The peptide sequences shown are highly similar to the Crosstide sequence (GRPRTSSFAEG) and represent the optimal substrates identified in the cited study.

## Experimental Protocols

This section provides detailed methodologies for performing kinase assays using **Biotin-Crosstide** as a substrate. Both radioactive and non-radioactive detection methods are described.

### Protocol 1: Radioactive Kinase Assay using [ $\gamma$ -<sup>32</sup>P]ATP

This protocol is adapted from a standard method for measuring Akt activity using Crosstide.

Materials:

- **Biotin-Crosstide**
- Active Kinase (e.g., recombinant Akt, p70S6K, MAPKAP kinase-1, or SGK)
- Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM  $\beta$ -glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
- [ $\gamma$ -<sup>32</sup>P]ATP (specific activity ~3000 Ci/mmol)
- 10X ATP Solution (1 mM ATP in Kinase Assay Buffer)
- P81 Phosphocellulose Paper
- 0.75% Phosphoric Acid

- Acetone
- Scintillation Vials and Scintillation Cocktail

#### Procedure:

- Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the active kinase, and any inhibitors or activators being tested.
- Initiate the Reaction: To each reaction tube, add the **Biotin-Crosstide** substrate to a final concentration of 20-50  $\mu\text{M}$ .
- Add the  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  and 10X ATP solution to a final concentration of 100  $\mu\text{M}$  ATP. The final reaction volume should be 50  $\mu\text{L}$ .
- Incubation: Incubate the reactions at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically for each kinase.
- Stop the Reaction: Terminate the reaction by adding 20  $\mu\text{L}$  of 0.75% phosphoric acid.
- Capture of Phosphorylated Substrate: Spot 50  $\mu\text{L}$  of each reaction mixture onto a P81 phosphocellulose paper square.
- Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ . Perform a final wash with acetone for 2 minutes.
- Quantification: Air dry the P81 paper squares and place them in scintillation vials with scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

## Protocol 2: Non-Radioactive Kinase Assay using Streptavidin-Coated Plates

This protocol offers a safer and more convenient alternative to the radioactive assay.

#### Materials:

- **Biotin-Crosstide**

- Active Kinase
- Kinase Assay Buffer
- ATP
- Streptavidin-Coated 96-well Plates (e.g., high-binding capacity)
- Phospho-Specific Antibody (recognizing the phosphorylated Crosstide sequence) conjugated to Horseradish Peroxidase (HRP)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- TMB Substrate
- Stop Solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Plate Reader

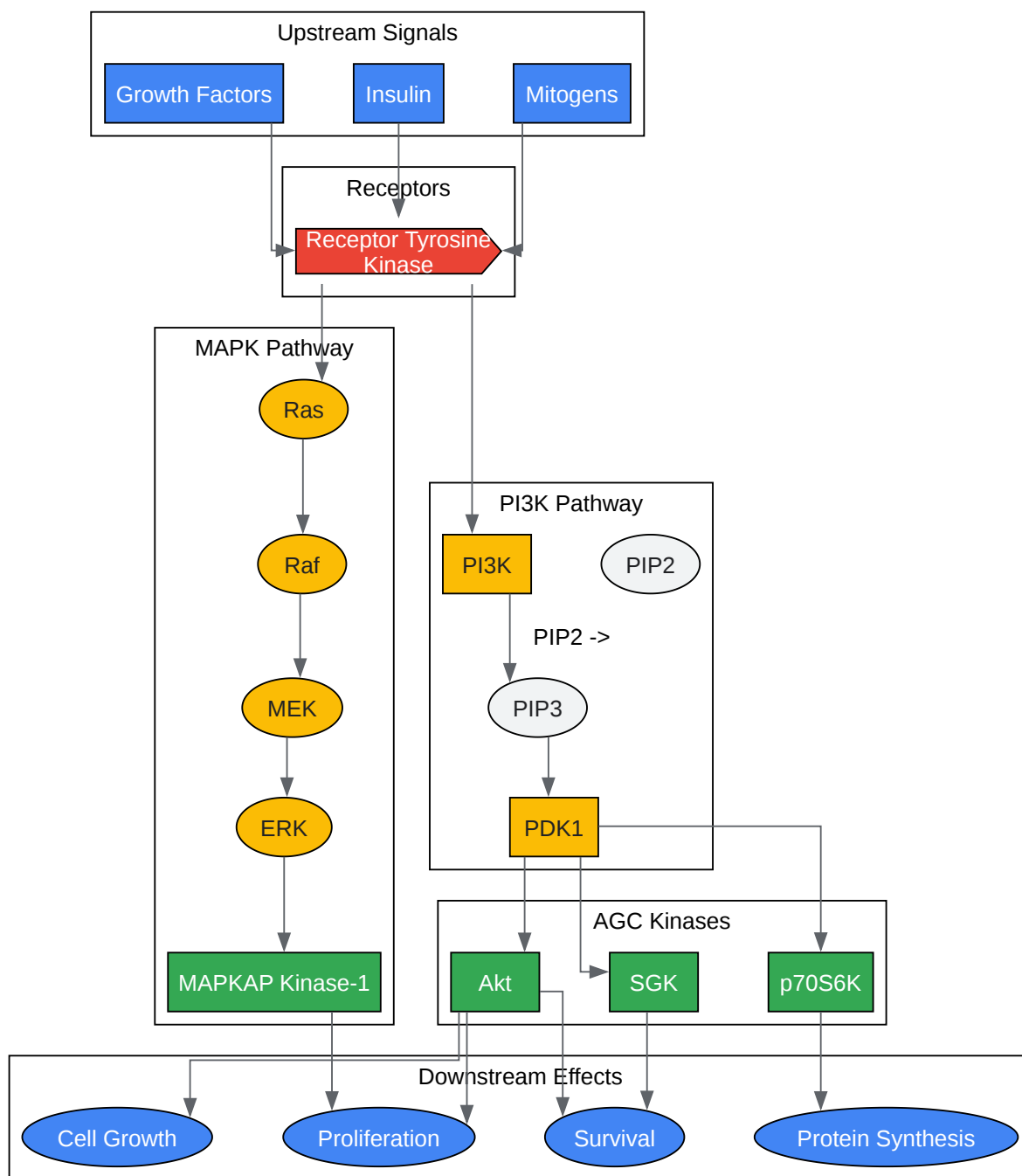
Procedure:

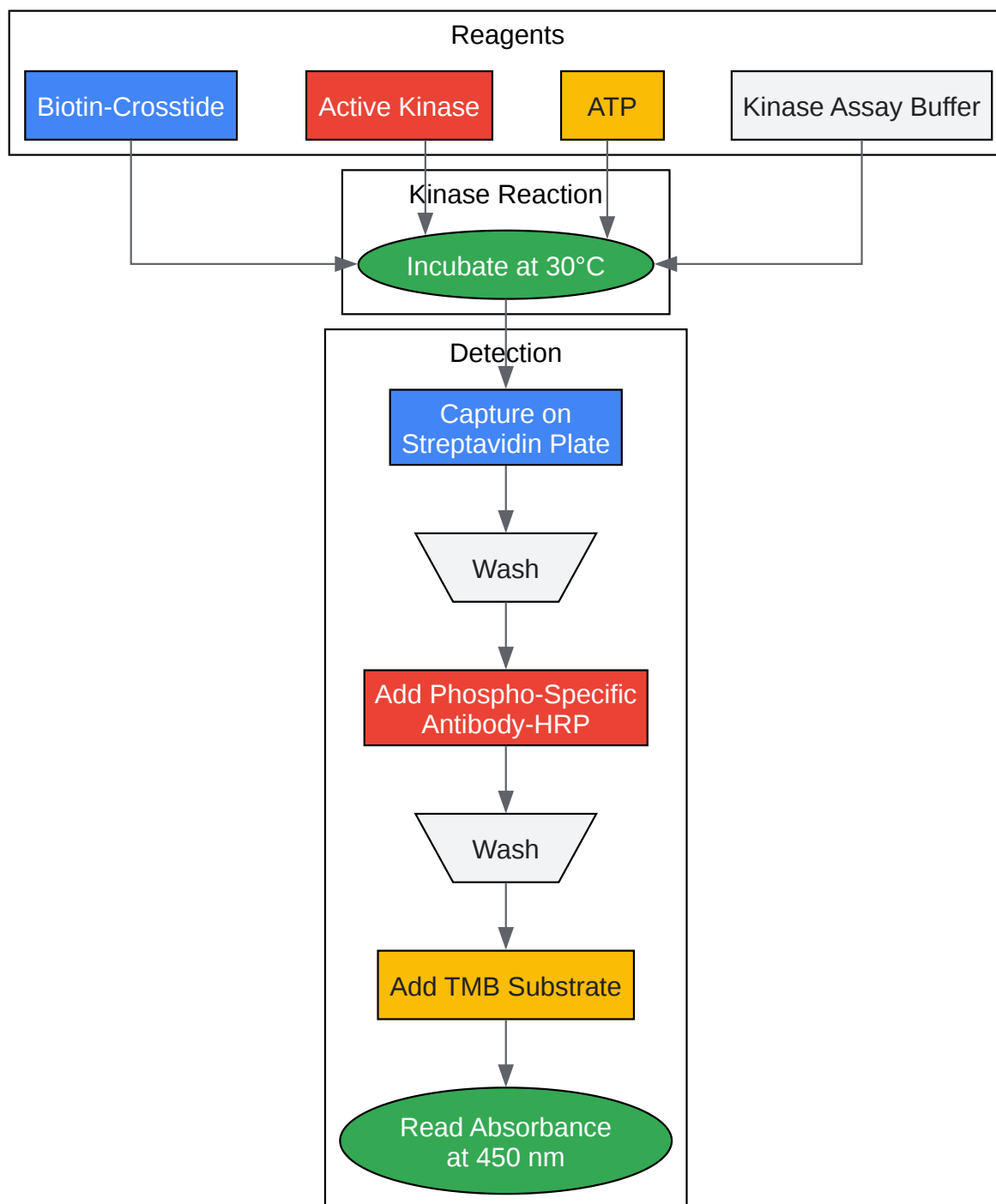
- Kinase Reaction: Perform the kinase reaction in a microcentrifuge tube or a standard 96-well plate as described in Protocol 1, but using non-radioactive ATP at a final concentration of 100 μM.
- Capture of Biotinylated Substrate: After the incubation period, transfer the reaction mixture to a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature to allow the **Biotin-Crosstide** (both phosphorylated and unphosphorylated) to bind to the plate.
- Washing: Wash the plate three times with Wash Buffer to remove the kinase, ATP, and other reaction components.
- Detection of Phosphorylation: Add the HRP-conjugated phospho-specific antibody to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.

- **Signal Development:** Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
- **Stop the Reaction:** Add Stop Solution to each well.
- **Quantification:** Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated **Biotin-Crosstide**.

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the AGC kinases that phosphorylate **Biotin-Crosstide**, as well as a typical experimental workflow for a kinase assay.





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